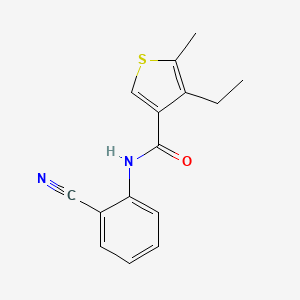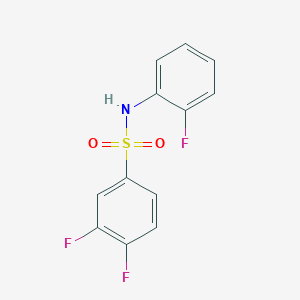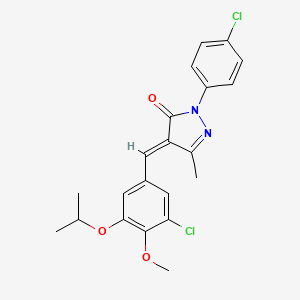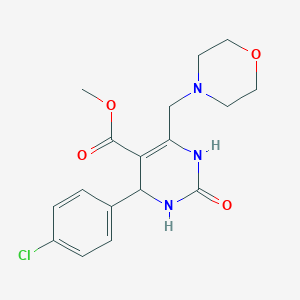
N-(2-cyanophenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide, commonly known as CTAP, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. CTAP is a selective antagonist of the μ-opioid receptor, which is involved in pain modulation, reward, and addiction.
科学的研究の応用
CTAP has been extensively studied for its potential applications in various fields, including pain management, drug addiction, and depression. CTAP has been shown to be a potent and selective antagonist of the μ-opioid receptor, which makes it a promising candidate for the development of new analgesic drugs. CTAP has also been used to study the role of the μ-opioid receptor in drug addiction and to develop new therapies for opioid addiction. Additionally, CTAP has been investigated for its potential antidepressant effects.
作用機序
CTAP exerts its effects by binding to the μ-opioid receptor and blocking the binding of endogenous opioid peptides, such as endorphins and enkephalins. This results in a decrease in the activation of the μ-opioid receptor, which leads to a reduction in pain perception, reward, and addiction. CTAP has been shown to be highly selective for the μ-opioid receptor, with little or no affinity for other opioid receptors.
Biochemical and Physiological Effects:
CTAP has been shown to have potent analgesic effects in animal models of pain. CTAP has also been shown to reduce drug-seeking behavior in animal models of drug addiction. Additionally, CTAP has been investigated for its potential antidepressant effects, with promising results in animal models of depression. CTAP has been shown to have a good safety profile, with no significant adverse effects observed in animal studies.
実験室実験の利点と制限
CTAP has several advantages for laboratory experiments, including its high potency and selectivity for the μ-opioid receptor, which allows for precise manipulation of the receptor. CTAP is also readily available and can be synthesized in large quantities. However, CTAP has some limitations, including its relatively short half-life and poor solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of CTAP, including the development of new analgesic drugs based on CTAP, the investigation of the role of the μ-opioid receptor in drug addiction and depression, and the optimization of CTAP synthesis methods to improve yield and purity. Additionally, CTAP may have potential applications in other fields, such as cancer research and immunology, which warrant further investigation.
Conclusion:
In conclusion, CTAP is a promising compound with potential applications in various fields. CTAP has been extensively studied for its analgesic, anti-addictive, and antidepressant effects. CTAP has several advantages for laboratory experiments, including its high potency and selectivity for the μ-opioid receptor. However, CTAP has some limitations, including its relatively short half-life and poor solubility in aqueous solutions. Further research is needed to fully understand the potential applications of CTAP and to optimize its synthesis methods.
合成法
The synthesis of CTAP involves the reaction of 2-cyanophenyl isothiocyanate with 4-ethyl-5-methyl-3-thiophenecarboxylic acid in the presence of a base, followed by the addition of a protecting group to the amine group. The final step involves the removal of the protecting group to obtain CTAP. The synthesis of CTAP has been optimized to improve the yield and purity of the compound, making it suitable for various applications.
特性
IUPAC Name |
N-(2-cyanophenyl)-4-ethyl-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-3-12-10(2)19-9-13(12)15(18)17-14-7-5-4-6-11(14)8-16/h4-7,9H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBNDUITHRYPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=CC=CC=C2C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-4-ethyl-5-methylthiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5297355.png)
![1-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxopropan-2-ol](/img/structure/B5297371.png)
![(4R)-4-{4-[({[(3-chloro-4-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5297374.png)

![N-(3-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297389.png)
![8-[2-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5297394.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5297399.png)
![2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5297406.png)
![N,N-diethyl-4-{[4-hydroxy-1-(3-methoxypropyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5297407.png)


![1-(4-methylbenzyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5297420.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5297424.png)
![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5297443.png)